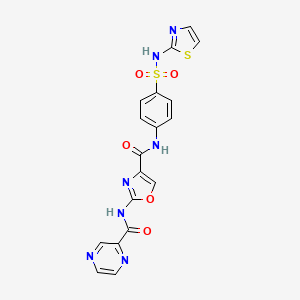

![molecular formula C24H25N3O5S2 B2417640 (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-98-7](/img/structure/B2417640.png)

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Benzothiazoles can be synthesized via a one-pot reaction from aromatic aldehydes and o-aminothiophenol catalyzed by silica sulfuric acid in absolute methanol at room temperature . This method offers several advantages including an environmentally friendly and reusable catalyst, a simple procedure, mild conditions, short reaction times, and good to excellent yields of products .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Synthesis and Antimicrobial Effectiveness: A study conducted by Mishra et al. (2019) involved synthesizing Schiff Bases, similar in structure to the specified compound, and creating metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes showed significant antimicrobial activity against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Synthesis Methods

Green Synthesis Approaches

Shahvelayati et al. (2017) reported a green synthesis method for a compound structurally related to the specified chemical, highlighting the use of ionic liquid media. This method emphasizes environmentally friendly practices in chemical synthesis (Shahvelayati et al., 2017).

New Series of Arylidene Compounds

A study by Azeez and Abdullah (2019) described the synthesis of new arylidene compounds from derivatives of 2-iminothiazolidine-4-one, which shares a part of the molecular structure with the specified compound. This research contributes to the development of new compounds with potential biological activities (Azeez & Abdullah, 2019).

Optimization of Synthesis Conditions

Yu-huan (2009) focused on optimizing the synthesis conditions for a similar compound, demonstrating the importance of fine-tuning reaction parameters for efficient chemical synthesis (Yu-huan, 2009).

Biological Activity and Therapeutic Applications

Aldose Reductase Inhibition

A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, and evaluated them as inhibitors of aldehyde and aldose reductase. These enzymes are targets for the treatment of diabetic complications, indicating the potential therapeutic applications of such compounds (Ali et al., 2012).

Anticancer Evaluation

Research by Ravinaik et al. (2021) involved the synthesis and evaluation of thiazol-2-yl derivatives for anticancer activity. This study highlights the potential use of such compounds in developing novel cancer treatments (Ravinaik et al., 2021).

Intermediate for Pharmaceutical Synthesis

Qian-chun (2010) and Shu-mei (2006) both focused on the synthesis of intermediates for Cefixime, an antibiotic, using compounds structurally related to the specified compound (Qian-chun, 2010), (Shu-mei, 2006).

Molecular Structure and Characterization

- Structural and Spectral Analysis: Research by Hassan (2018) and Dabholkar & Tripathi (2011) involved the synthesis of Schiff base ligands and their metal complexes, providing insights into the structural and spectral characteristics of such compounds, which are essential for understanding their chemical behavior and potential applications (Hassan, 2018), (Dabholkar & Tripathi, 2011).

Eigenschaften

IUPAC Name |

methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-5-13-26(14-6-2)34(30,31)19-10-8-18(9-11-19)23(29)25-24-27(16-22(28)32-4)20-12-7-17(3)15-21(20)33-24/h5-12,15H,1-2,13-14,16H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDGFWLOWQUMQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)

![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)

![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)

![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)